molecular formula C10H6BrClN2O B2505566 3-(2-Bromo-4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 2225105-29-1

3-(2-Bromo-4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2505566
CAS No.: 2225105-29-1
M. Wt: 285.53
InChI Key: SVYYZKQTAZMXNE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine, chlorine, and a cyanopropenamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-bromo-4-chlorophenyl derivatives with suitable cyanating agents under controlled conditions. One common method involves the use of 2-bromo-4-chlorophenol as a starting material, which undergoes a series of reactions including halogenation, nitration, and amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-3-(2-bromo-4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-9-4-8(12)2-1-6(9)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYYZKQTAZMXNE-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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